molecular formula C22H22FN3O3 B11304046 1-(Azepan-1-yl)-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

1-(Azepan-1-yl)-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

Cat. No.: B11304046
M. Wt: 395.4 g/mol
InChI Key: RVRLUJYINJEPDK-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-{2-[5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a combination of azepane, fluorophenyl, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(AZEPAN-1-YL)-2-{2-[5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials

    Formation of Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Coupling with Azepane: The final step involves the coupling of the oxadiazole-fluorophenyl intermediate with azepane under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(AZEPAN-1-YL)-2-{2-[5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(AZEPAN-1-YL)-2-{2-[5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and systems.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-{2-[5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(AZEPAN-1-YL)ETHAN-1-ONE: A simpler analog without the fluorophenyl and oxadiazole groups.

    1-(4-AZEPAN-1-YL-3-FLUOROPHENYL)ETHANONE: Contains the fluorophenyl group but lacks the oxadiazole moiety.

    1-(AZEPAN-1-YL)-2-{4-[(HYDROXYIMINO)METHYL]PHENOXY}ETHAN-1-ONE: Similar structure but with a different substituent on the phenoxy group.

Uniqueness

1-(AZEPAN-1-YL)-2-{2-[5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is unique due to the presence of both the fluorophenyl and oxadiazole groups, which confer distinct chemical and biological properties. These functional groups enhance its potential for various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone

InChI

InChI=1S/C22H22FN3O3/c23-17-9-7-8-16(14-17)22-24-21(25-29-22)18-10-3-4-11-19(18)28-15-20(27)26-12-5-1-2-6-13-26/h3-4,7-11,14H,1-2,5-6,12-13,15H2

InChI Key

RVRLUJYINJEPDK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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